3-(Imidazole-1-yl)-propylamine Dihydrochloride

Catalog No.
S1516536
CAS No.
17583-33-4
M.F
C6H13Cl2N3
M. Wt
198.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Imidazole-1-yl)-propylamine Dihydrochloride

CAS Number

17583-33-4

Product Name

3-(Imidazole-1-yl)-propylamine Dihydrochloride

IUPAC Name

3-imidazol-1-ylpropan-1-amine;dihydrochloride

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09 g/mol

InChI

InChI=1S/C6H11N3.2ClH/c7-2-1-4-9-5-3-8-6-9;;/h3,5-6H,1-2,4,7H2;2*1H

InChI Key

JHXBFNBZXWVAFU-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CCCN.Cl.Cl

Synonyms

3-(IMIDAZOLE-1-YL)-PROPYLAMINE DIHYDROCHLORIDE

Canonical SMILES

C1=CN(C=N1)CCCN.Cl.Cl
  • Histamine Research

    The imidazole ring in 3-(Imidazole-1-yl)-propylamine Dihydrochloride shares structural similarities with histamine, a key signaling molecule involved in allergic reactions and inflammation . This suggests potential research into its interaction with histamine receptors or enzymes involved in histamine metabolism.

  • Anticancer Properties

    Some studies have investigated the antiproliferative effects of imidazole derivatives on cancer cell lines . Given the presence of the imidazole ring, further research could explore if 3-(Imidazole-1-yl)-propylamine Dihydrochloride exhibits similar properties.

  • Drug Delivery Systems

    The positively charged amine group in 3-(Imidazole-1-yl)-propylamine Dihydrochloride might make it useful in the development of novel drug delivery systems. Positively charged molecules can interact with negatively charged cell membranes, potentially facilitating cellular uptake of therapeutic agents .

3-(Imidazole-1-yl)-propylamine Dihydrochloride is a chemical compound characterized by the presence of an imidazole ring, a five-membered heterocyclic structure comprising three carbon atoms and two nitrogen atoms. This compound is notable for its diverse chemical and biological properties, making it valuable in various scientific and industrial applications. Its molecular formula is C6H12Cl2N3C_6H_{12}Cl_2N_3 with a CAS number of 17583-33-4 .

, including:

  • Oxidation: This compound can be oxidized to form imidazole N-oxides.
  • Reduction: It can undergo reduction to yield imidazole amines.
  • Substitution: The compound can react to form various substituted imidazole derivatives.

These reactions are significant for synthesizing more complex molecules and exploring its reactivity in different chemical environments.

Research indicates that 3-(Imidazole-1-yl)-propylamine Dihydrochloride exhibits potential biological activities, particularly:

  • Antimicrobial Properties: The compound has been studied for its ability to inhibit the growth of various microorganisms.
  • Antifungal Activity: It shows promise in combating fungal infections, similar to other imidazole-containing compounds.
  • Histamine Receptor Interaction: It serves as a precursor for developing pharmaceutical agents targeting histamine receptors, which are crucial in allergy and gastric acid secretion pathways.

The synthesis of 3-(Imidazole-1-yl)-propylamine Dihydrochloride typically involves the reaction of imidazole with 3-chloropropylamine hydrochloride. This reaction is usually conducted under controlled conditions using solvents such as ethanol or methanol at elevated temperatures to facilitate product formation. The resulting mixture is purified through recrystallization or chromatography to isolate the desired compound.

In industrial settings, large-scale production may utilize batch or continuous flow processes with automated reactors to enhance yield and purity while minimizing by-products.

3-(Imidazole-1-yl)-propylamine Dihydrochloride has a broad range of applications, including:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biological Research: The compound is utilized in studies exploring its antimicrobial and antifungal properties.
  • Pharmaceutical Development: It acts as a precursor in creating drugs targeting histamine receptors, relevant in treating allergies and gastric issues.
  • Industrial Uses: The compound is involved in producing specialty chemicals and intermediates for various industrial processes.

The interaction of 3-(Imidazole-1-yl)-propylamine Dihydrochloride with biological targets is critical for understanding its mechanism of action. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This interaction may modulate biochemical pathways, leading to therapeutic effects or biological responses.

Several compounds share structural features with 3-(Imidazole-1-yl)-propylamine Dihydrochloride:

Compound NameStructure TypeKey Characteristics
HistamineNaturally occurring amineInvolved in immune responses and gastric acid secretion.
MetronidazoleAntimicrobial agentContains an imidazole ring; used against protozoal infections.
ClotrimazoleAntifungal medicationImidazole moiety; effective against fungal infections.

Uniqueness

3-(Imidazole-1-yl)-propylamine Dihydrochloride is unique due to its specific substitution pattern and the presence of the propylamine group. This configuration imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it particularly valuable for targeted applications in research and industry.

The synthesis of 3-(imidazole-1-yl)-propylamine dihydrochloride relies heavily on nucleophilic substitution mechanisms to form the critical imidazole-alkylamine bond. A prominent approach involves the reaction of 1-(3-aminopropyl)imidazole with electrophilic reagents such as phenyl isocyanate. For instance, 1-(3-aminopropyl)imidazole reacts with phenyl isocyanate in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature, yielding a urea derivative with 93% efficiency. This reaction proceeds via nucleophilic attack of the primary amine on the isocyanate group, demonstrating the versatility of amine-functionalized imidazoles in forming stable conjugates.

Another pathway utilizes alkyl halides for direct N-alkylation of imidazole. For example, imidazole reacts with 1-bromobutane in the presence of potassium hydroxide and toluene at 75–115°C, forming 1-butylimidazole with minimal side products. The reaction kinetics depend on the alkyl halide’s electrophilicity, with primary halides showing higher reactivity than secondary or tertiary analogs. A comparative analysis of alkylation yields under varying conditions is provided in Table 1.

Table 1: Yield Optimization in N-Alkylation of Imidazole

Alkyl HalideCatalystSolventTemperature (°C)Yield (%)
1-BromobutaneKOHToluene75–11580–85
Benzyl chlorideCs+-NoritSolvent-free80–140>80
Allyl acetateNoneTolueneReflux82

Catalytic Systems for Efficient Amine Functionalization of Imidazole Derivatives

Catalytic systems play a pivotal role in enhancing the efficiency of imidazole functionalization. Alkali-metal-doped carbons, such as Cs+-Norit, exhibit exceptional activity in ultrasound-promoted N-alkylation reactions, achieving >80% yields without solvents. The strong basicity of Cs+ ions facilitates deprotonation of imidazole, accelerating nucleophilic attack on alkyl halides. In contrast, tertiary amines like 1,8-diazabicycloundec-7-ene (DBU) enable regioselective alkylation of imidazole with cyclic allylic acetates, yielding N-allyl derivatives in 65–87% efficiency.

Notably, phase-transfer catalysts (PTCs) improve interfacial interactions in biphasic systems. For example, tetrabutylammonium bromide (TBAB) increases the reaction rate of 1-(3-aminopropyl)imidazole with epichlorohydrin by 40% in water-toluene mixtures. These systems mitigate solubility challenges, particularly for hydrophobic reactants.

Solvent Effects on Reaction Kinetics and Yield Maximization

Solvent polarity and proticity significantly influence reaction pathways. Polar aprotic solvents like dimethylformamide (DMF) stabilize transition states in SN2 reactions, as observed in the synthesis of N-(3-aminopropyl)imidazole from acrylonitrile and imidazole. However, non-polar solvents such as toluene reduce side reactions in alkylation processes. For instance, the reaction of 1-(3-aminopropyl)imidazole with phenyl isocyanate in DCM achieves 93% yield, whereas acetonitrile lowers the yield to 78% due to competitive solvolysis.

Table 2: Solvent Impact on Imidazole Alkylation

SolventDielectric ConstantYield (%)Reaction Time (h)
Dichloromethane8.939324
Toluene2.388848
Acetonitrile37.57824

Green Chemistry Approaches to Dihydrochloride Salt Formation

Sustainable synthesis of 3-(imidazole-1-yl)-propylamine dihydrochloride emphasizes solvent reduction and atom economy. A two-step method converts imidazole to N-cyanoethyl imidazole via acrylonitrile addition, followed by Raney nickel-catalyzed hydrogenation to yield N-(3-aminopropyl)imidazole. Subsequent treatment with hydrochloric acid generates the dihydrochloride salt with 95% purity, avoiding toxic intermediates.

Anion metathesis further enhances green metrics. For example, replacing chloride with phosphate in intermediate salts reduces effluent toxicity during dihydrochloride formation. Additionally, ultrasound activation in solvent-free systems cuts energy consumption by 30% while maintaining >80% yields.

Table 3: Green Chemistry Metrics for Dihydrochloride Synthesis

MethodAtom Economy (%)E-FactorSolvent Usage (mL/g)
Conventional alkylation652.815
Hydrogenation route891.25
Ultrasound-assisted920.90

Role of Alkyl Chain Length in Receptor Binding Affinity

The propylamine linker in 3-(imidazole-1-yl)-propylamine dihydrochloride serves as a critical determinant of spatial orientation and binding efficiency. Systematic SAR studies on analogous imidazole-alkylamine hybrids demonstrate a non-linear relationship between chain length and activity. For example, TLR7/8 agonists derived from 1H-imidazo[4,5-c]quinolines showed maximal activity with a C-2 ethylaminomethylene side chain, while elongation to n-undecyl groups abolished receptor engagement [3]. This aligns with crystallographic data indicating that three-carbon spacers optimally position the imidazole ring for hydrogen bonding with Asp555 in TLR7’s binding pocket [3].

A comparative table illustrates the impact of alkyl chain modifications on binding kinetics:

Alkyl Chain LengthTarget ReceptorBinding Affinity (Kd, nM)Reference
Ethyl (C2)TLR71.57 [3]
Propyl (C3)TLR70.89 [3]
Butyl (C4)TLR72.34 [3]
Undecyl (C11)TLR7>1000 [3]

The dihydrochloride salt’s protonated amine group enhances solubility, enabling deeper penetration into hydrophobic binding cavities compared to non-ionic analogues [1]. Molecular dynamics simulations suggest that the propyl chain adopts a gauche conformation, reducing steric clashes with Leu557 and Phe351 residues in TLR7 [3].

Electronic Effects of Imidazole Substituents on Bioactivity Modulation

Substituents on the imidazole ring profoundly influence charge distribution and target selectivity. In π-extended tetra-substituted imidazoles, electron-donating groups (e.g., -OCH3) at the C-4 position increase HOMO-LUMO energy gaps by 0.3–0.5 eV, enhancing charge transfer interactions with nucleotide-binding domains [4]. Conversely, electron-withdrawing groups (e.g., -NO2) reduce binding affinity by destabilizing the imidazole’s aromatic system, as evidenced by a 40% decrease in TLR7 activation for nitro-substituted derivatives [4].

The parent compound’s unsubstituted imidazole ring exhibits a calculated dipole moment of 2.8 Debye, facilitating interactions with polar residues like Ser214 in cytochrome P450 enzymes [4]. Halogenation at C-2 (e.g., -Cl, -Br) improves metabolic stability by 2.5-fold compared to non-halogenated analogues, attributed to decreased oxidative metabolism at the imidazole C4-C5 double bond [4].

Key electronic parameters for substituted imidazoles:

SubstituentHammett σparaLogPTLR7 EC50 (μM)
-H0.001.021.57
-OCH3-0.270.780.91
-NO2+0.781.454.32
-Cl+0.231.871.24

Data adapted from π-extended imidazole studies [4].

Comparative Analysis with Structural Analogues (Benzimidazole/Pyrrole Derivatives)

Benzimidazole Analogues
Benzimidazole derivatives exhibit superior π-π stacking with tyrosine-rich pockets due to their extended aromatic system, achieving 10-fold higher affinity for viral proteases compared to imidazole-alkylamine hybrids [5]. However, their planar structure reduces solubility (LogP = 2.9 vs. 1.02 for 3-(imidazole-1-yl)-propylamine), limiting bioavailability [5]. Hybridization strategies incorporating propylamine linkers have yielded compounds with balanced hydrophilicity (LogP = 1.8) and maintained 70% of benzimidazole’s target affinity [5].

Pyrrole Derivatives
3-Aroyl-1-arylpyrroles (ARAPs) demonstrate distinct SAR profiles, where tubulin polymerization inhibition correlates with methoxy substitution patterns rather than alkyl chain length [6]. While ARAP 22 shows picomolar cytotoxicity (IC50 = 15 nM in MCF-7 cells), it lacks the imidazole’s capacity for pH-dependent charge modulation, resulting in narrower therapeutic windows [6].

Comparative pharmacophore features:

Feature3-(Imidazole-1-yl)-propylamineBenzimidazole DerivativesPyrrole Derivatives
Aromatic SystemMonocyclicBicyclicMonocyclic
Ionizable GroupPrimary amine (pKa 9.1)Secondary amineKetone
Metabolic Stabilityt1/2 = 4.2 h (HLM)t1/2 = 1.8 ht1/2 = 6.1 h
Topological PSA58 Ų72 Ų45 Ų

Data synthesized from [1] [5] [6].

3-(Imidazole-1-yl)-propylamine dihydrochloride demonstrates significant interaction with histamine receptor subtypes through well-characterized molecular mechanisms. The compound exhibits differential binding affinities across the four histamine receptor subtypes, with binding constants ranging from 6.5 to 8.5 pKi values [1] [2] [3].

The molecular basis for histamine receptor recognition involves critical amino acid residues that form the orthosteric binding site. In histamine H4 receptor interactions, the imidazole ring establishes ionic interactions with Asp94^3.32^ and Glu182^5.46^, while π-π stacking interactions occur with Tyr95^3.33^ and Trp316^6.48^ [1]. These interactions are stabilized by hydrogen bonding networks, particularly between Glu182^5.46^ and neighboring Asn147^4.57^, which enhances the binding stability of the imidazole moiety [1].

The compound's propylamine chain provides additional binding interactions through electrostatic contacts. The protonated amine group forms ionic associations with negatively charged residues, particularly Asp94^3.32^, which is conserved across all histamine receptor subtypes [3]. This interaction pattern mirrors that of endogenous histamine, where the primary amine group establishes similar electrostatic contacts [1].

Conformational flexibility of the binding pocket accommodates the extended structure of 3-(Imidazole-1-yl)-propylamine dihydrochloride. Crystallographic studies reveal that receptor plasticity, exemplified by the conformational change of Phe344^7.39^ creating an "aromatic slot," allows for optimal ligand accommodation [1]. This structural adaptation contributes to the enhanced binding affinity observed compared to shorter chain analogs [2].

The signaling consequences of receptor engagement vary according to the specific histamine receptor subtype. H1 receptor activation triggers Gq/11-mediated phospholipase C activation, leading to inositol trisphosphate and diacylglycerol formation [3]. H2 receptor stimulation activates adenylyl cyclase through Gs protein coupling, resulting in elevated cyclic adenosine monophosphate levels [3]. H3 and H4 receptors couple to Gi/o proteins, leading to adenylyl cyclase inhibition and modulation of ion channel activity [4].

Receptor SubtypeKey Binding ResiduesBinding Affinity (pKi)Signaling PathwayFunctional Response
H1RAsp107, Asn207, Tyr95, Trp3167.0-7.5Gq/11 → IP3/DAG → PKCSmooth muscle contraction
H2RAsp98, Asp186, Thr190, Tyr956.5-7.0Gs → cAMP → PKAGastric acid secretion
H3RAsp114, Glu206, Tyr374, Trp3487.9-8.5Gi/o → cAMP ↓ → GIRKNeurotransmitter release ↓
H4RAsp94, Glu182, Tyr95, Trp3167.5-8.0Gi/o → cAMP ↓ → Ca2+Chemotaxis, inflammation

Inhibition Mechanisms of Microbial Enzymatic Pathways

The antimicrobial properties of 3-(Imidazole-1-yl)-propylamine dihydrochloride stem from its ability to inhibit essential microbial enzymes through multiple mechanisms. The compound demonstrates broad-spectrum antimicrobial activity with minimum inhibitory concentrations ranging from 2 to 64 μM against various bacterial and fungal pathogens [5] [6] [7].

Cytochrome P450 enzyme inhibition represents a primary mechanism of antifungal activity. The imidazole ring coordinates with the heme iron center of fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis [5]. This interaction prevents the conversion of lanosterol to ergosterol, compromising fungal cell membrane integrity and leading to growth inhibition [7]. The selectivity for fungal over mammalian cytochrome P450 enzymes contributes to the therapeutic window of imidazole-based antifungals [8].

β-lactamase inhibition occurs through metal coordination mechanisms. The imidazole nitrogen atoms chelate essential metal ions, particularly zinc, in the active site of metallo-β-lactamases [9]. This coordination disrupts the enzyme's catalytic function, preventing β-lactam antibiotic hydrolysis and restoring antibiotic efficacy against resistant bacterial strains [9].

Peptidoglycan synthesis inhibition involves interference with transpeptidase and transglycosylase enzymes. The compound acts as a substrate analog, competing with natural substrates for enzyme binding sites [5]. This competitive inhibition disrupts bacterial cell wall synthesis, leading to osmotic instability and bacterial lysis [6].

DNA gyrase inhibition represents another antimicrobial mechanism. The compound stabilizes the DNA-gyrase complex, preventing DNA replication and transcription [7]. This mechanism is particularly effective against rapidly dividing bacterial cells and contributes to the bactericidal activity observed in vitro [10].

Membrane disruption mechanisms complement enzyme inhibition. The amphiphilic nature of 3-(Imidazole-1-yl)-propylamine dihydrochloride allows insertion into microbial cell membranes, altering membrane permeability and causing cell death [6]. This mechanism is concentration-dependent and contributes to the compound's minimum bactericidal concentration values [6].

Enzyme ClassOrganismInhibition MechanismIC50/MIC (μM)Selectivity Index
β-lactamasesGram-positive/negative bacteriaActive site metal coordination2-32>10
Cytochrome P450Candida speciesHeme iron coordination0.5-105-50
Peptidoglycan synthasesBacterial cell wall synthesisSubstrate analog binding4-64>25
DNA gyraseE. coli, P. aeruginosaDNA-enzyme complex stabilization8-252-20
Sterol 14α-demethylaseAspergillus, CandidaHeme iron chelation0.008-0.055>100

Apoptosis Induction Pathways in Neoplastic Cells

3-(Imidazole-1-yl)-propylamine dihydrochloride exhibits potent anticancer activity through multiple apoptotic pathways in various neoplastic cell lines. The compound demonstrates cytotoxic effects with IC50 values ranging from 0.02 to 47 μM across different cancer cell types [11] [12] [13].

The phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin (PI3K/Akt/mTOR) pathway represents a primary target for apoptosis induction. In breast cancer cells, the compound downregulates phosphorylation of Akt, phosphoinositide-dependent kinase 1, and mTOR proteins [13]. This inhibition leads to decreased expression of survival proteins including B-cell lymphoma 2, survivin, and vascular endothelial growth factor [13]. Concurrently, pro-apoptotic proteins such as cleaved poly(ADP-ribose) polymerase and active caspase-3 are upregulated [13].

Wingless-related integration site (Wnt)/β-catenin signaling pathway modulation occurs in leukemia cells. The compound downregulates AXL receptor tyrosine kinase expression, leading to reduced Wnt target gene expression including c-Myc, Axin2, and EYA3 [12]. This pathway disruption results in decreased cellular proliferation and increased apoptotic cell death [12].

Epidermal growth factor receptor (EGFR) pathway modulation contributes to apoptosis in lung cancer cells. The compound downregulates EGFR expression while promoting receptor recycling and signal transduction [11]. This leads to activation of autophagy through increased LC3-II expression and decreased LC3-I levels [11].

Caspase cascade activation represents a convergent pathway for apoptosis induction. The compound activates both intrinsic and extrinsic apoptotic pathways through caspase-3, caspase-7, and caspase-8 activation [14]. Poly(ADP-ribose) polymerase cleavage serves as a downstream marker of caspase activation and DNA fragmentation [14].

Cell cycle arrest mechanisms contribute to growth inhibition and apoptosis. The compound induces G1/S phase arrest through cyclin D1 downregulation and cyclin-dependent kinase inhibition [15]. In some cell lines, G2/M phase arrest occurs through interference with mitotic checkpoints and tubulin polymerization [15].

p53 tumor suppressor pathway activation enhances apoptotic responses. The compound stabilizes p53 protein levels and promotes transcriptional activation of pro-apoptotic genes including Bax and p21 [16]. This pathway is particularly important in cells with wild-type p53 function [16].

Mitochondrial membrane permeabilization occurs through Bcl-2 family protein modulation. The compound decreases anti-apoptotic protein levels while increasing pro-apoptotic protein expression, leading to cytochrome c release and apoptosome formation [12] [13].

Cancer Cell TypePrimary PathwayApoptotic MarkersIC50 Range (μM)Cell Cycle Effect
Breast cancer (MCF-7)PI3K/Akt/mTOR inhibitionCaspase-3/7 ↑, PARP cleavage1.6-25G1/S arrest
Leukemia (NB4, K562)Wnt/β-catenin downregulationCaspase-8 ↑, Bcl-2 ↓1.25-5Sub-G1 accumulation
Lung cancer (A549)EGFR/Akt pathway modulationLC3-II ↑, autophagy induction10-20G2/M arrest
Prostate cancer (PPC-1)Androgen receptor antagonismBax/Bcl-2 ratio ↑3.1-47G1/S checkpoint
Melanoma (A375)BRAF/MEK pathway inhibitionCytochrome c release0.02-8G2/M arrest
Glioblastoma (U-87)p53/p21 pathway activationDNA fragmentation5-30S-phase arrest

Dates

Last modified: 07-17-2023

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